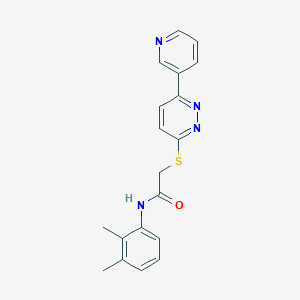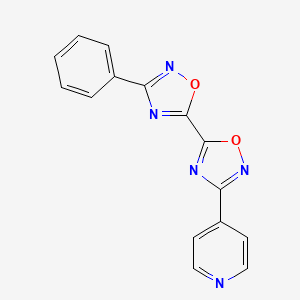
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Benzyloxyphenyl quinazolinone derivatives have demonstrated potential as anticancer agents. Researchers have explored their effects on cancer cell lines, including breast cancer, lung cancer, and leukemia. These compounds may inhibit cell proliferation, induce apoptosis, and interfere with signaling pathways related to tumor growth .
- Some quinazolinone derivatives, including benzyloxyphenyl quinazolinones, exhibit antimicrobial properties. These compounds have been tested against various strains of microorganisms, making them promising candidates for combating infections .
- Quinazolinone derivatives often act as kinase inhibitors. Benzyloxyphenyl quinazolinones could target specific kinases involved in disease pathways, such as epidermal growth factor receptor (EGFR) kinases. These inhibitors may have applications in cancer therapy and other diseases .
Anticancer Agents
Antimicrobial Activity
Kinase Inhibitors
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from 4-(benzyloxy)aniline and ethyl chloroformate. The second intermediate is 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid, which is synthesized from ethyl anthranilate and ethyl chloroformate. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.", "Starting Materials": [ "4-(benzyloxy)aniline", "ethyl chloroformate", "ethyl anthranilate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid:", "- Dissolve 4-(benzyloxy)aniline (1.0 equiv) in dry dichloromethane (DCM) and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add triethylamine (TEA) (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid:", "- Dissolve ethyl anthranilate (1.0 equiv) in dry DCM and cool to 0°C.", "- Add ethyl chloroformate (1.1 equiv) dropwise to the reaction mixture and stir for 1 hour at 0°C.", "- Add TEA (1.1 equiv) to the reaction mixture and stir for an additional 30 minutes at 0°C.", "- Add water to the reaction mixture and extract with DCM.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid.", "Coupling of the two intermediates to form the final product:", "- Dissolve 3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 equiv) and 3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-1-carboxylic acid (1.1 equiv) in dry DCM.", "- Add DCC (1.1 equiv) and DMAP (0.1 equiv) to the reaction mixture and stir for 4 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "- Evaporate the solvent and purify the crude product by column chromatography to obtain 1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
1206999-67-8 |
Molekularformel |
C26H22N4O4 |
Molekulargewicht |
454.486 |
IUPAC-Name |
3-ethyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-2-29-25(31)21-10-6-7-11-22(21)30(26(29)32)16-23-27-24(28-34-23)19-12-14-20(15-13-19)33-17-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3 |
InChI-Schlüssel |
DPSPZQLHTZZCOQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)
![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)

![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)
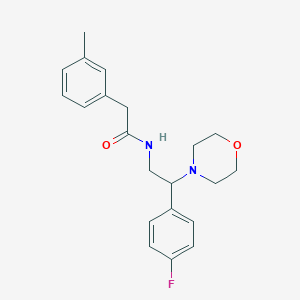
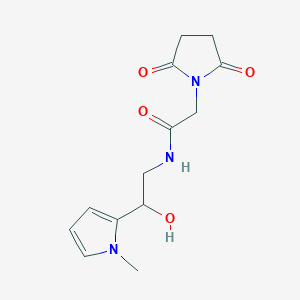
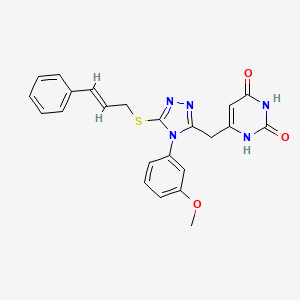

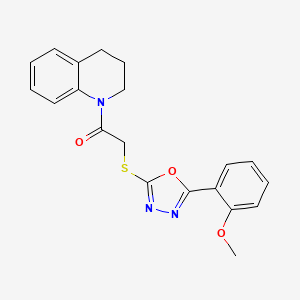
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)
![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)
